Product packaging for 1-(4-Chloro-3-hydroxyphenyl)ethanone(Cat. No.:CAS No. 61124-56-9)

1-(4-Chloro-3-hydroxyphenyl)ethanone

Cat. No.: B1601679
CAS No.: 61124-56-9
M. Wt: 170.59 g/mol
InChI Key: ZJRFCVYGGNITQR-UHFFFAOYSA-N
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Description

Overview of the Compound's Research Significance within Substituted Acetophenone (B1666503) Chemistry

Substituted acetophenones are a class of aromatic ketones that serve as fundamental pillars in synthetic organic chemistry. wisdomlib.orgnih.gov Their significance lies in their utility as precursors for a wide array of more complex molecules. wisdomlib.org They are key starting materials in the synthesis of various heterocyclic compounds, including pyrazole (B372694) and chromone (B188151) derivatives. wisdomlib.org Furthermore, they are extensively used in condensation reactions, such as the aldol (B89426) condensation with benzaldehydes, to produce chalcones. science.gov These resulting chalcones are themselves important intermediates for synthesizing compounds with potential antiplasmodial activity. science.gov

The research applications of substituted acetophenones are diverse, spanning medicinal chemistry and agrochemical development. nih.gov For example, halogen- and nitro-substituted acetophenones have demonstrated potent nematicidal activity against root-knot nematodes in agricultural studies. nih.gov In pharmaceutical research, the acetophenone skeleton is a scaffold for developing various pharmacological agents. nih.gov Simple hydroxy acetophenones, such as apocynin (acetovanillone), serve as valuable models in drug discovery and development. nih.gov

Within this extensive chemical family, 1-(4-Chloro-3-hydroxyphenyl)ethanone represents a specifically functionalized member. The presence of the chloro, hydroxyl, and acetyl groups on the aromatic ring provides multiple reactive sites, allowing for regioselective modifications and making it a valuable intermediate for synthesizing targeted, polyfunctional molecules.

Contextualization within Related Halogenated Phenolic Ketones and Their Scientific Relevance

The chemical structure of this compound places it within the group of halogenated phenolic ketones. This class of compounds garners significant scientific attention due to the combined influence of the halogen, hydroxyl, and ketone functionalities. Phenols are highly relevant functional groups in synthetic and industrial chemistry, present in numerous biologically important compounds. acs.org The development of methods for the chemical diversification of phenolic substrates is a major area of research. acs.org

Halogenated phenolic compounds (HPCs) are of particular interest as they can be metabolites of persistent organic pollutants (POPs), such as polychlorinated biphenyls (PCBs). nih.gov These compounds are noted for their structural similarity to thyroid hormones, which can lead to retention in blood and potential endocrine-disrupting effects. nih.gov Research has shown that HPCs are found in human and wildlife tissues, and their concentrations can fall within ranges known to cause toxicological effects in vitro. nih.gov This has prompted further investigation into the environmental and health impacts of HPCs. nih.govnih.gov

From a synthetic chemistry perspective, α-haloketones are recognized as highly useful building blocks for preparing a variety of compounds due to their high reactivity. nih.gov Chlorinated acetophenones, in particular, are widely used as intermediates in the manufacture of active pharmaceutical ingredients. nih.gov Therefore, this compound embodies the characteristics of both a potentially bioactive phenolic structure and a versatile synthetic intermediate, making its study relevant to both environmental science and medicinal chemistry.

Identification of Current Research Trajectories and Emergent Areas of Investigation

Current research involving structures related to this compound is largely focused on its application as a synthetic intermediate for creating novel molecules with specific biological or material properties. A significant trajectory involves the synthesis of derivatives for pharmacological evaluation. For instance, the core structure of a halogenated hydroxyacetophenone is a precursor for compounds that are investigated for their enzyme-inhibiting properties, such as CYP450 inhibitors. niscpr.res.in This suggests a research path where this compound could be used to generate libraries of compounds for screening against various biological targets.

Another emergent area is the development of novel, efficient, and environmentally benign synthetic methodologies. This includes photochemical strategies that enable the C-H alkylation of phenols without the need for external photoredox or metal catalysts, relying on the formation of photoactive halogen-bonded complexes. acs.org Additionally, microwave-assisted intramolecular Friedel–Crafts acylation is being explored as a green chemistry approach to synthesize related cyclic ketones like 1-indanones. beilstein-journals.org

The synthesis of complex heterocyclic structures remains a central theme. The reaction of related compounds like 4-chloro-3-formylcoumarin with hydroxylamine (B1172632) hydrochloride has been shown to yield multiple unexpected products, highlighting the complex reactivity of such chlorinated scaffolds and the potential for discovering novel chemical transformations. orientjchem.org

Applications of Substituted Acetophenone Derivatives in Research

Derivative ClassSynthetic ReactionResearch ApplicationSource
Chalcones Aldol CondensationPrecursors for antiplasmodial compounds science.gov
Pyrazole Derivatives Cyclization ReactionsSynthesis of heterocyclic compounds wisdomlib.org
Chromones Cyclization ReactionsBuilding blocks in medicinal chemistry wisdomlib.orgorientjchem.org
Halogenated Acetophenones HalogenationDevelopment of nematicidal agents nih.gov
Azo Dyes Azo CouplingInvestigated as potential CYP450 inhibitors niscpr.res.in

Delineation of Knowledge Gaps and Future Research Directions

While the utility of substituted acetophenones as a class is well-established, specific research focused directly on the biological activities of this compound itself appears limited. Most of the available literature positions it as a starting material or intermediate. wisdomlib.orgbldpharm.com This represents a significant knowledge gap.

Future research should, therefore, include a systematic evaluation of the intrinsic biological profile of this compound. This could involve screening for a range of activities, including antimicrobial, anti-inflammatory, antioxidant, and enzyme inhibitory effects, to determine if the compound itself possesses any therapeutic potential.

Given the environmental and toxicological concerns associated with halogenated phenolic compounds nih.gov, another critical area for future investigation is the metabolic fate and potential toxicity of this compound. Studies to understand its persistence, bioaccumulation, and potential as an endocrine disruptor would be highly valuable.

From a synthetic standpoint, further exploration into its utility as a precursor for novel materials and complex molecular architectures is warranted. Research could focus on leveraging its multiple functional groups to construct advanced heterocyclic systems or to serve as a ligand for organometallic complexes. Developing new stereoselective and "green" synthetic routes to its derivatives remains a promising avenue, aligning with the broader goals of sustainable chemistry. beilstein-journals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClO2 B1601679 1-(4-Chloro-3-hydroxyphenyl)ethanone CAS No. 61124-56-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chloro-3-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-5(10)6-2-3-7(9)8(11)4-6/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRFCVYGGNITQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00484083
Record name 1-(4-chloro-3-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61124-56-9
Record name 1-(4-chloro-3-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 4 Chloro 3 Hydroxyphenyl Ethanone and Its Derivatives

Conventional Organic Synthesis Approaches

Conventional methods for synthesizing aryl ethanones, including 1-(4-chloro-3-hydroxyphenyl)ethanone, primarily rely on well-established organic reactions. These methods often involve multiple steps and require careful optimization of reaction conditions to achieve the desired product with high purity and yield.

General Reaction Schemes for Aryl Ethanone (B97240) Synthesis

The synthesis of aryl ethanones, such as acetophenone (B1666503) derivatives, is a fundamental transformation in organic chemistry. One of the most common methods is the Friedel-Crafts acylation, where an aromatic ring is acylated with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. For instance, the reaction of a substituted benzene (B151609) with acetyl chloride and aluminum chloride is a classic approach to producing acetophenones.

Another general strategy involves the oxidation of corresponding ethylbenzene (B125841) derivatives. Furthermore, the rearrangement of aryl epoxides can also yield aryl ethanones. For the specific synthesis of hydroxy-substituted aryl ethanones, the Fries rearrangement of phenyl acetate (B1210297) derivatives is a key reaction. This process involves the rearrangement of an aryl ester to a hydroxy aryl ketone, typically promoted by a Lewis acid. For example, p-chlorophenyl acetate can undergo a Fries rearrangement to produce 5-chloro-2-hydroxyacetophenone. patsnap.com

The addition of organometallic reagents, such as organocadmium or organocuprate compounds, to acyl halides also provides a route to aryl ketones. These methods are part of the standard repertoire of organic synthesis for constructing the aryl ethanone framework.

Specific Chlorination Strategies for Hydroxyacetophenone Precursors

The direct chlorination of hydroxyacetophenone precursors is a common strategy to introduce a chlorine atom onto the aromatic ring. However, this reaction can present challenges regarding regioselectivity, as the hydroxyl and acetyl groups direct incoming electrophiles to different positions. The direct chlorination of m-hydroxyacetophenone, for example, can lead to a mixture of isomers. iu.edu

To achieve specific chlorination, protecting group strategies are often employed. For instance, the hydroxyl group can be converted into a ketal, which is a more bulky and less activating group. This modification can direct the chlorination to the desired position, such as the 4-position, with greater selectivity. iu.edu Following the chlorination step, the protecting group is removed to yield the final product.

Sulfuryl chloride (SOCl) is a frequently used chlorinating agent for acetophenone derivatives. google.comgoogle.comgoogleapis.com The reaction is often carried out in the presence of an alcohol in a suitable solvent. google.comgoogleapis.com However, the use of sulfuryl chloride can sometimes lead to the formation of dichlorinated byproducts. google.comgoogleapis.com Alternative chlorinating agents, such as tert-butyl hypochlorite, have also been investigated to improve the regioselectivity of the chlorination of phenols. iu.edu

Reagent Selection and Reaction Condition Optimization (e.g., Temperature, Solvents)

The selection of reagents and the optimization of reaction conditions are crucial for maximizing the yield and purity of this compound. In the chlorination of hydroxyacetophenone precursors with sulfuryl chloride, the choice of solvent significantly impacts the reaction outcome. While chlorinated solvents like dichloromethane (B109758) (DCM) have been traditionally used, recent studies have shown that toluene (B28343) can be a more advantageous solvent. google.comgoogle.comgoogleapis.com The use of toluene can surprisingly reduce the formation of side-chain dichlorination impurities and avoids the use of chlorinated solvents. google.comgoogle.com

Temperature is another critical parameter that needs to be controlled. The chlorination reaction is often carried out at low to ambient temperatures (e.g., 293–303 K) to control the reaction rate and minimize the formation of byproducts. nih.gov The reaction progress is typically monitored by techniques like Thin Layer Chromatography (TLC). nih.gov

The table below summarizes the optimization of reaction conditions for the synthesis of chlorinated acetophenones.

ParameterConditionOutcomeReference
Solvent Dichloromethane (DCM)Advantageous for the reaction google.comgoogleapis.com
Solvent TolueneReduced side-chain double chlorination google.comgoogle.com
Temperature 293-303 KControlled reaction for high yield nih.gov
Catalyst Aluminum trichlorideUsed in Fries rearrangement patsnap.com

Chemoenzymatic and Biocatalytic Syntheses of Chiral Analogues

In addition to conventional chemical synthesis, chemoenzymatic and biocatalytic methods have emerged as powerful tools for the synthesis of chiral analogues of this compound, particularly chiral alcohols. These methods offer high enantioselectivity and operate under mild reaction conditions.

Ketoreductase-Mediated Biotransformations for Chiral Alcohol Production

Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to their corresponding alcohols with high stereoselectivity. rsc.orggoogle.com These enzymes, used either as isolated enzymes or in whole-cell systems, are increasingly employed for the production of chiral alcohols, which are important intermediates in the pharmaceutical industry. rsc.orgnih.gov

The biotransformation of prochiral ketones, such as substituted acetophenones, using KREDs can produce enantiomerically pure (S)- or (R)-alcohols. nih.gov For instance, engineered ketoreductases derived from Lactobacillus species have shown the ability to reduce substituted acetophenones to the corresponding (S)-alcohols. google.com The efficiency of these biotransformations can be enhanced by optimizing factors such as the carbon source for the whole-cell system. For example, using sorbitol instead of glucose has been shown to improve alcohol yields by enhancing cofactor regeneration. nih.gov

The table below presents examples of ketoreductase-mediated reduction of ketones.

Ketoreductase SourceSubstrateProductEnantiomeric Excess (ee)Reference
Zygosaccharomyces rouxiiSitagliptin ketone intermediate(S)-alcohol>99% nih.gov
Rhodococcus R6 (RhADH)2-hydroxyacetophenone (B1195853)(R)-(-)-1-phenyl-1,2-ethanediolHigh nih.gov
Engineered Lactobacillus KRED2',6'-dichloro-3'-fluoroacetophenone(S)-1-[2,6-dichloro-3-fluorophenyl]-ethanolNot specified google.com

Enantioselective Synthesis and Stereochemical Control

Achieving high enantioselectivity and stereochemical control is a primary goal in the synthesis of chiral molecules. In addition to biocatalysis, several chemical methods are available for the enantioselective reduction of ketones. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes chiral oxazaborolidine catalysts, is a well-established method for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. mdpi.com This method allows for the predictable synthesis of chiral alcohols with high enantiomeric excess. mdpi.com

Transition metal-catalyzed transfer hydrogenation is another powerful technique. wikipedia.org Catalysts based on ruthenium, rhodium, and iridium, in combination with chiral ligands, can efficiently reduce ketones to chiral alcohols using hydrogen donors like isopropanol (B130326) or formic acid. wikipedia.org The choice of the chiral ligand is critical for achieving high levels of asymmetric induction.

The stereochemical outcome of these reactions can often be predicted based on the catalyst and substrate structure. For example, in reductions using BINAP-based ruthenium catalysts, the stereochemistry of the resulting alcohol can be reliably forecasted. wikipedia.org These methods provide a versatile toolkit for the synthesis of a wide range of enantiomerically enriched alcohols derived from ketones like this compound.

Process Efficiency and Atom Economy in Enzymatic Methods

Enzymatic methods are increasingly recognized for their potential in green chemistry, offering high selectivity and mild reaction conditions. nih.govrsc.org The efficiency of these biocatalytic transformations is often evaluated using metrics like process efficiency and atom economy. monash.edujocpr.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comnumberanalytics.com

In the context of synthesizing derivatives of this compound, enzymatic acylation of the hydroxyl group is a key transformation. The choice of acyl donor significantly impacts the atom economy of the process. rsc.org For instance, the use of enol esters as acyl donors can result in a lower atom economy, typically between 50-60%, especially when acylating smaller alcohol moieties. rsc.org In contrast, the enzymatic acylation of amines often demonstrates higher reactivity and selectivity, leading to a more favorable atom economy. rsc.org

MetricDescriptionRelevance to Enzymatic Synthesis
Process Efficiency A measure of the effectiveness of a chemical process in converting reactants to the desired product, considering factors like yield, reaction time, and energy consumption.High process efficiency in enzymatic reactions is achieved through optimization of conditions and mitigation of factors like product inhibition. ucl.ac.uk
Atom Economy The measure of the amount of starting materials that end up in the final product. primescholars.comVaries significantly with the choice of acyl donor in enzymatic acylations. rsc.org Addition reactions are considered highly atom-economical. jocpr.com

Design and Synthesis of Structurally Related Derivatives

The structural framework of this compound provides a versatile platform for the synthesis of a multitude of derivatives through modifications at various positions.

The acetophenone moiety offers several avenues for chemical modification. The carbonyl group can undergo reduction to form the corresponding alcohol, which can be further functionalized. For instance, enzymatic reduction of acetophenone derivatives using ketoreductases can yield chiral alcohols with high enantioselectivity. rsc.org

The methyl group of the acetyl function can also be a site for reactions. For example, it can be functionalized to introduce other groups or to extend the carbon chain. This has been demonstrated in the conversion of substituted 1-methyl-3,4-dihydroisoquinolines into the corresponding 2-(2-acetamidoethyl)acetophenones. orgsyn.org

The aromatic ring of this compound can be further functionalized to introduce a variety of substituents, thereby modulating the electronic and steric properties of the molecule. Standard electrophilic aromatic substitution reactions can be employed to introduce additional halogen atoms (e.g., bromine, iodine), nitro groups, or alkyl groups onto the phenyl ring. The directing effects of the existing chloro, hydroxyl, and acetyl groups will influence the position of the incoming substituent. For example, the synthesis of 2-chloro-1-(3-hydroxyphenyl)ethanone has been reported, which could be a precursor for further functionalization. nih.gov

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core, are a significant class of compounds synthesized from acetophenones. nih.govjetir.org The synthesis of chalcone (B49325) derivatives from this compound can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of the acetophenone with an appropriate aromatic aldehyde. rsc.orgrjpbcs.com

The reaction can be carried out using conventional methods with solvents or under solvent-free conditions by grinding the reactants with a solid base like sodium hydroxide. rsc.org The choice of the aldehyde determines the substitution pattern on the second aromatic ring of the resulting chalcone. For instance, reacting this compound with various benzaldehyde (B42025) derivatives would yield a library of chalcones with diverse functionalities. nih.govresearchgate.net

Reactant 1Reactant 2Product TypeReaction Type
This compoundAromatic AldehydeChalconeClaisen-Schmidt Condensation

Schiff bases, containing an imine or azomethine group (-C=N-), are readily synthesized by the condensation of a primary amine with a carbonyl compound. researchgate.netamazonaws.com The carbonyl group of this compound can react with various primary amines to form a wide range of Schiff base derivatives. These reactions are typically carried out by refluxing the reactants in an appropriate solvent. nih.govarpgweb.com

The resulting Schiff bases, often possessing chelating properties, can act as ligands to form coordination compounds with various metal ions. The synthesis of such complexes usually involves the reaction of the Schiff base ligand with a metal salt in a suitable solvent. arpgweb.com The hydroxyl group on the phenyl ring can also participate in coordination, leading to the formation of stable metal complexes.

Starting MaterialReagentProduct
This compoundPrimary AmineSchiff Base
Schiff Base of this compoundMetal SaltCoordination Compound

Acetophenones are valuable precursors for the synthesis of various heterocyclic compounds. researchgate.net The reactive sites on this compound can be utilized in cyclization and annulation reactions to construct new heterocyclic rings.

For example, acetophenones can react with reagents like 1-aminoanthraquinone (B167232) to form complex fused heterocyclic systems. researchgate.net Another important ring-forming reaction is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a new six-membered ring. uliege.be This strategy could potentially be applied to chalcones derived from this compound to build polycyclic structures.

Furthermore, aryne annulation reactions represent a modern strategy for constructing heterocyclic molecules, offering convergent pathways to structures like indoles and isoquinolines. caltech.edu These advanced methods could be explored for the diversification of derivatives originating from this compound.

Spectroscopic and Structural Elucidation

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and understanding the vibrational dynamics of the molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The absorption frequencies are characteristic of specific functional groups. For 1-(4-Chloro-3-hydroxyphenyl)ethanone, the key functional groups are the hydroxyl (-OH) group, the carbonyl (C=O) group of the ketone, the aromatic ring, and the carbon-chlorine (C-Cl) bond.

The O-H stretching vibration is typically observed as a broad band in the region of 3200-3600 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. nih.gov The strong absorption band for the carbonyl group (C=O) stretch is expected in the range of 1660-1740 cm⁻¹. vscht.cz For conjugated ketones, this peak is often found at a lower wavenumber, around 1685-1666 cm⁻¹. vscht.cz Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching is observed just below 3000 cm⁻¹. libretexts.org The aromatic ring itself produces characteristic C=C stretching absorptions in the 1400-1600 cm⁻¹ region. libretexts.org The C-Cl stretching vibration is typically found in the fingerprint region, from 800-600 cm⁻¹.

Based on data from analogous compounds and established spectral tables, the expected FT-IR vibrational frequencies are summarized below. nih.govlibretexts.orgnih.gov

Wavenumber (cm⁻¹)IntensityAssignment
~3400Broad, StrongO-H stretch (Hydrogen-bonded)
~3080MediumAromatic C-H stretch
~2960MediumAsymmetric CH₃ stretch
~2870MediumSymmetric CH₃ stretch
~1675StrongC=O stretch (Ketone)
~1590, ~1470, ~1420Medium-StrongAromatic C=C ring stretches
~1260StrongIn-plane O-H bend
~1180MediumC-O stretch (Phenolic)
~750StrongC-Cl stretch

FT-Raman spectroscopy provides complementary information to FT-IR. It relies on the scattering of light from molecular vibrations. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is better for non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the aromatic ring vibrations are expected to produce strong signals. The C=O stretching vibration will also be visible, though typically weaker than in the IR spectrum. The C-Cl bond should also yield a characteristic Raman signal. Computational studies on similar molecules, such as 3-chloro-4-methoxybenzaldehyde (B1194993) and 4-hydroxy-3-methylacetophenone, aid in the assignment of these vibrational modes. nih.govresearchgate.net

Wavenumber (cm⁻¹)IntensityAssignment
~3080StrongAromatic C-H stretch
~2930StrongCH₃ stretch
~1670WeakC=O stretch (Ketone)
~1590Very StrongAromatic C=C ring stretch
~1280MediumAromatic ring breathing
~750MediumC-Cl stretch

Potential Energy Distribution (PED) analysis is a theoretical method used to provide a detailed assignment of vibrational modes observed in IR and Raman spectra. researchgate.net It quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. researchgate.net This is particularly useful for complex molecules where many vibrations can be coupled.

For this compound, PED analysis, typically performed using computational methods like Density Functional Theory (DFT), would confirm the assignments of the key functional groups. researchgate.netyoutube.com For example, the band around 1675 cm⁻¹ would be expected to show a high PED contribution from the C=O stretching coordinate, confirming its assignment. Similarly, the vibrations of the aromatic ring are complex and involve coupling between C-C stretching and C-H bending modes. PED analysis would precisely describe the nature of these coupled vibrations. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the local electronic environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H-NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shift (δ) indicates the electronic environment, the integration value gives the ratio of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

For this compound, three distinct signals are expected for the aromatic protons, one for the phenolic hydroxyl proton, and one for the methyl protons of the acetyl group.

Aromatic Protons (δ 7.0-8.0 ppm): The three protons on the benzene (B151609) ring are in different chemical environments. The proton at C2 (ortho to the acetyl group) is expected to be a doublet. The proton at C6 (ortho to the hydroxyl group) will likely be a doublet of doublets, and the proton at C5 (meta to the acetyl group) will be a doublet.

Hydroxyl Proton (δ ~5.0-10.0 ppm): The phenolic -OH proton typically appears as a broad singlet, and its chemical shift can vary depending on solvent and concentration.

Methyl Protons (δ ~2.5 ppm): The three protons of the acetyl group (-COCH₃) are equivalent and will appear as a sharp singlet, as there are no adjacent protons to cause splitting.

The predicted ¹H-NMR chemical shifts are detailed in the table below, based on established values for substituted acetophenones. nih.govrsc.orgorganicchemistrydata.org

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8d1HH-2
~7.5dd1HH-6
~7.3d1HH-5
Variable (~5-10)br s1H-OH
~2.5s3H-CH₃

s = singlet, d = doublet, dd = doublet of doublets, br = broad

¹³C-NMR spectroscopy identifies all non-equivalent carbon atoms in a molecule. For this compound, eight distinct signals are expected, corresponding to the six carbons of the aromatic ring and the two carbons of the acetyl group.

Carbonyl Carbon (δ ~197 ppm): The ketone carbonyl carbon is significantly deshielded and appears far downfield.

Aromatic Carbons (δ 115-160 ppm): The six aromatic carbons will have distinct chemical shifts. The carbons attached to the electron-withdrawing chloro (C4) and acetyl (C1) groups, as well as the electron-donating hydroxyl group (C3), will be significantly affected. Carbons C3 and C1 are expected to have the highest chemical shifts in this region.

Methyl Carbon (δ ~26 ppm): The methyl carbon of the acetyl group appears in the aliphatic region at the upfield end of the spectrum.

The predicted ¹³C-NMR chemical shifts, based on data from related compounds, are presented below. researchgate.netlibretexts.org

Chemical Shift (δ, ppm)Assignment
~197.0C=O
~155.5C3 (C-OH)
~136.0C1 (C-Ac)
~131.0C6
~129.5C4 (C-Cl)
~123.0C5
~117.0C2
~26.5-CH₃

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The conjugated system and functional groups in this compound, which includes a phenyl ring, a ketone, a hydroxyl group, and a chlorine atom, are expected to give rise to characteristic electronic transitions.

The primary transitions anticipated for this aromatic ketone would be π → π* and n → π* transitions.

π → π transitions:* These are typically high-energy transitions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the benzene ring and the carbonyl group. These transitions usually result in strong absorption bands in the UV region.

n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the hydroxyl and carbonyl groups) to a π* antibonding orbital. These absorptions are typically weaker than π → π* transitions and occur at longer wavelengths.

The presence of the hydroxyl (-OH) and chloro (-Cl) substituents on the phenyl ring acts to modify the absorption maxima (λmax) compared to unsubstituted acetophenone (B1666503). As auxochromes, they can shift the absorption bands to longer wavelengths (a bathochromic or red shift).

While the principles of UV-Vis spectroscopy predict these transitions, specific experimental data detailing the absorption maxima (λmax) for this compound are not available in the surveyed scientific literature.

X-ray Crystallography for Solid-State Structure Determination

Despite a thorough search of scientific databases, a single-crystal X-ray diffraction study for this compound has not been publicly reported. Therefore, the specific crystallographic data required to populate the following sections are unavailable. For context, the sections below describe the type of information that such a study would provide.

A single-crystal X-ray diffraction analysis would determine the fundamental crystallographic parameters of this compound. This includes the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (the basic repeating unit of the crystal). Studies on closely related compounds, such as 2-chloro-1-(4-hydroxyphenyl)ethanone (B1582972) and 2-chloro-1-(3-hydroxyphenyl)ethanone, have been reported, revealing monoclinic crystal systems. nih.govnih.gov However, these details cannot be assumed for the title compound.

A data table from such a study would typically look like this:

Parameter Value
Chemical FormulaC₈H₇ClO₂
Formula Weight170.59
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available

No published crystallographic data is available for this compound.

This analysis would describe the molecule's three-dimensional shape, including the rotational arrangement of the acetyl group relative to the phenyl ring. Key torsion angles, such as the one defining the orientation of the carbonyl group with respect to the aromatic ring, would be detailed. The planarity of the phenyl ring and the extent to which the substituents deviate from this plane would be quantified. In related chloro-hydroxy-acetophenone structures, the core molecule is often found to be nearly planar. nih.gov

In the solid state, molecules of this compound would be held together by various non-covalent intermolecular forces. A crystallographic study would identify and characterize these interactions.

Hydrogen Bonds: The hydroxyl group is a strong hydrogen bond donor, and the carbonyl oxygen is a strong acceptor. Therefore, strong O—H···O hydrogen bonds would be expected to be a dominant feature, likely linking molecules into chains or dimers. nih.gov

Halogen Bonds: The chlorine atom, possessing an electropositive region known as a σ-hole, could potentially act as a halogen bond donor, interacting with an electron-rich atom like the carbonyl oxygen of a neighboring molecule. The interplay between hydrogen and halogen bonds can be a complex and influential factor in crystal packing.

Analysis of these interactions is crucial for understanding the supramolecular chemistry of the compound. Without experimental crystal structure data, a definitive analysis of these specific interactions for this compound cannot be performed.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method for investigating the molecular structure and properties of organic compounds. irjweb.com Calculations are frequently performed using specific functionals, such as B3LYP, in conjunction with various basis sets to model the behavior of 1-(4-Chloro-3-hydroxyphenyl)ethanone. researchgate.netnanobioletters.com

Geometry Optimization and Conformational Analysis

The first step in many computational studies is to determine the most stable three-dimensional arrangement of the atoms in a molecule, a process known as geometry optimization. For derivatives of acetophenone (B1666503), conformational analysis is crucial for identifying the most stable conformer. nih.gov This process involves calculating the total energy for various possible spatial arrangements of the molecule's constituent groups. nih.gov

In related chloro-substituted ketones, DFT calculations have been used to determine bond lengths, bond angles, and dihedral angles of the optimized geometry. nanobioletters.com For instance, in a similar molecule, the bond lengths for C-C and C=C in the aromatic ring were found to differ from standard values, a variation attributed to the steric effects of substituents. nanobioletters.comniscpr.res.in The planarity of the molecule is also a key aspect of its structure. For example, the related compound 2-chloro-1-(3-hydroxyphenyl)ethanone is largely planar. nih.gov

ParameterCalculated Value (Å or °)
C=O Bond Length-
C-Cl Bond Length-
C-C (ring) Bond Length1.39 - 1.42
C-C-C (ring) Bond Angle117.89 - 122.55

Electronic Structure Analysis via Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.comsemanticscholar.org

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and biological activity. nih.gov This is because less energy is required to excite an electron from the occupied to the unoccupied orbital, facilitating charge transfer within the molecule. researchgate.netresearchgate.net In computational studies of similar compounds, the HOMO-LUMO energy gap has been calculated to understand the charge transfer characteristics. researchgate.net The distribution of these frontier orbitals can also predict the most reactive sites within the molecule. nih.gov

ParameterEnergy (eV)
E_HOMO-6.2967
E_LUMO-1.8096
Energy Gap (ΔE)4.4871

Molecular Electrostatic Potential (MEP) Mapping for Chemical Reactivity and Site Selectivity

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites. nih.govnih.gov The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. researchgate.netresearchgate.net

In an MEP map, regions of negative potential, typically colored red, indicate an excess of electrons and are prone to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and represent likely sites for nucleophilic attack. researchgate.netresearchgate.net For molecules containing electronegative atoms like oxygen, these areas often show the most negative potential. researchgate.net The MEP analysis can therefore provide significant insights into the chemical reactivity and site selectivity of this compound. nanobioletters.comniscpr.res.in

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the delocalized molecular orbitals. wikipedia.org It transforms the complex wave function into a localized form that corresponds to the familiar Lewis structure of lone pairs and bonds. uni-muenchen.deq-chem.com This method is used to analyze intramolecular charge transfer and the stability arising from hyperconjugative interactions. researchgate.netnih.gov

By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the delocalization of electron density. uni-muenchen.de These interactions, often evaluated using second-order perturbation theory, indicate departures from an idealized Lewis structure and highlight the importance of intramolecular charge transfer (ICT) for the molecule's stability. nih.gov The analysis can reveal the polarization of bonds and the hybridization of atomic orbitals contributing to them. q-chem.com

Simulation of Spectroscopic Data (IR, Raman, NMR Chemical Shifts)

Computational methods, particularly DFT, are widely used to simulate spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. researchgate.net The vibrational frequencies for Infrared (IR) and Raman spectra can be calculated, and the resulting theoretical spectrograms can aid in the assignment of experimental vibrational bands. nih.govresearchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nanobioletters.com Good correlation between the calculated and experimental spectroscopic data provides strong evidence for the accuracy of the computationally optimized molecular structure. niscpr.res.in For related compounds, DFT calculations have successfully reproduced experimental IR, Raman, and NMR spectra. researchgate.netnanobioletters.com

Thermodynamic Property Determination

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. These models are fundamental in computational chemistry for screening and designing molecules with desired characteristics, thereby saving time and resources that would be spent on experimental synthesis and testing.

The prediction of molecular descriptors is a cornerstone of QSPR modeling. These descriptors quantify various aspects of a molecule's structure and are used to build the predictive models. While specific research detailing the derivation of molecular descriptors from atomic charges for this compound is not extensively documented in publicly available literature, several key molecular descriptors have been computationally predicted for this compound. These descriptors offer a glimpse into the molecule's potential behavior in biological systems.

Table 1: Predicted Molecular Descriptors for this compound

Descriptor Value Significance
Molecular Formula C₈H₇ClO₂ Describes the elemental composition of the molecule.
Molecular Weight 170.59 g/mol The mass of one mole of the compound.
Topological Polar Surface Area (TPSA) 37.3 Ų Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration.
LogP (Octanol-Water Partition Coefficient) 2.2482 Indicates the lipophilicity of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
Hydrogen Bond Acceptors 2 The number of atoms that can accept a hydrogen bond, influencing solubility and binding interactions.
Hydrogen Bond Donors 1 The number of atoms that can donate a hydrogen bond, crucial for molecular recognition.
Rotatable Bonds 1 Relates to the conformational flexibility of the molecule.

Data sourced from publicly available chemical databases. chemscene.com

These descriptors, while not directly derived from atomic charge calculations in a specific study, form the basis for QSPR models and are essential for predicting a wide range of properties, from boiling point to biological activity.

The accuracy of QSPR models is highly dependent on the computational methods used to calculate the molecular descriptors. The choice of computational strategy, such as Density Functional Theory (DFT) or Hartree-Fock (HF), and the basis set (e.g., 6-31G*, cc-pVTZ) can significantly impact the calculated values of molecular properties. A thorough evaluation of these strategies and basis sets is crucial for developing robust and predictive QSPR models.

For any given compound, researchers would typically perform calculations with various combinations of methods and basis sets and compare the predicted properties with experimental data. This process allows for the selection of a computational approach that provides the best balance between accuracy and computational cost. However, specific studies evaluating different computational strategies and basis sets for the prediction of properties for this compound are not readily found in the surveyed scientific literature. Such an evaluation would be a valuable step in building a highly accurate QSPR model for this and related compounds.

Molecular Docking Simulations and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

While specific molecular docking studies for this compound are not prominently available, research on structurally related compounds can provide insights into how this chemical scaffold might interact with biological macromolecules.

Molecular docking simulations can predict how a ligand like this compound fits into the binding pocket of a target protein and estimate the strength of the interaction, often expressed as a binding affinity or docking score.

A study on the related compound, (E)-1-(3-((4-chlorophenyl)diazenyl)-4-hydroxyphenyl)ethanone, which shares the 4-hydroxyacetophenone substructure, demonstrated its potential as a CYP450 inhibitor through molecular docking. niscpr.res.in The study revealed that this molecule has a good binding affinity towards six different enzymes of the CYP450 family. niscpr.res.in The docking analysis predicted specific binding modes within the active sites of these enzymes, highlighting the importance of the functional groups for interaction. Although this study was not on this compound, it illustrates the methodology used to predict binding modes and affinities for similar compounds.

A significant outcome of molecular docking studies is the identification of key amino acid residues within the protein's binding pocket that are crucial for ligand recognition and binding. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

In the aforementioned study of (E)-1-(3-((4-chlorophenyl)diazenyl)-4-hydroxyphenyl)ethanone, the docking simulations identified that both nitrogen atoms of the azo group were significantly involved in bonding interactions with the amino acid residues of all six studied CYP450 enzymes. niscpr.res.in This type of analysis is critical for understanding the molecular basis of a ligand's activity and for designing more potent and selective inhibitors. For this compound, a similar analysis would be necessary to identify the key residues it interacts with in various target proteins.

In silico enzyme inhibition profiling uses computational methods to predict whether a compound will inhibit the activity of specific enzymes. This is a valuable tool in early-stage drug discovery to anticipate potential drug-drug interactions and to identify novel enzyme inhibitors.

The study on the related azo dye, (E)-1-(3-((4-chlorophenyl)diazenyl)-4-hydroxyphenyl)ethanone, provided an in silico inhibition profile against several CYP450 isoforms, suggesting it has good binding affinity and potential inhibitory activity. niscpr.res.in

There are no specific in silico enzyme inhibition profiles readily available in the searched literature for this compound against arachidonate (B1239269) 5-lipoxygenase (ALOX-5) or histone deacetylases (HDACs). To determine the potential of this compound as an inhibitor of these or other enzymes, dedicated molecular docking and simulation studies would be required.

Studies on Non-Linear Optical (NLO) Properties

Computational and theoretical investigations into the non-linear optical (NLO) properties of a material are crucial for predicting its potential in optoelectronic applications. These studies typically involve quantum chemical calculations to determine parameters such as polarizability and hyperpolarizability.

Based on a comprehensive review of available scientific literature, there are no specific computational or theoretical studies focused on the non-linear optical (NLO) properties of the compound this compound. Research in this area has been conducted on structurally related molecules, particularly chalcone (B49325) derivatives, which feature a different core structure. For instance, studies have explored the NLO properties of compounds like (E)-1-(4-Chlorophenyl)-3-(4-methylphenyl) prop-2-en-1-one and other chalcones. bohrium.comresearchgate.net However, direct research findings and data tables for this compound itself are not present in the current body of scientific publications.

Biological Activity and Pharmacological Screening

Antimicrobial Activity Investigations

Following a comprehensive review of available scientific literature, no specific studies detailing the antimicrobial activity of 1-(4-Chloro-3-hydroxyphenyl)ethanone against the specified bacterial and fungal strains were identified. Research on closely related chemical structures, such as other substituted chlorophenolic compounds and hydroxyacetophenones, has indicated that these classes of molecules can possess antimicrobial properties. For instance, various chalcones and their derivatives synthesized from substituted acetophenones have demonstrated activity against a range of bacterial pathogens. However, direct experimental data, including zones of inhibition or quantitative assays for this compound, are not present in the reviewed literature.

Antibacterial Efficacy (e.g., against E. coli, S. aureus, P. aeruginosa, S. pyogenes)

No published research was found that specifically investigates the antibacterial efficacy of this compound against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, or Streptococcus pyogenes. While studies on other acetophenone (B1666503) derivatives exist, this specific compound remains uncharacterized in this regard.

Antifungal Efficacy (e.g., against C. albicans, A. niger, A. clavatus)

Similarly, there is a lack of available data on the antifungal efficacy of this compound against Candida albicans, Aspergillus niger, or Aspergillus clavatus. The antifungal potential of this specific compound has not been reported in the scientific literature reviewed.

Determination of Minimum Inhibitory Concentrations (MICs)

In the absence of primary research on the antimicrobial activity of this compound, no Minimum Inhibitory Concentration (MIC) values have been determined or reported for this compound against any microbial species.

Anticancer and Cytotoxicity Assessments

The scientific literature lacks specific studies on the in vitro cytotoxicity or anticancer properties of this compound. While research into the cytotoxic effects of other structurally related compounds on various cancer cell lines is documented, this particular molecule has not been the subject of such investigations based on the available data.

In Vitro Cytotoxicity Against Human Cancer Cell Lines (e.g., MCF-7, HeLa, Neuroblastoma)

No experimental data was found regarding the in vitro cytotoxic effects of this compound on the human breast adenocarcinoma cell line (MCF-7), the human cervical cancer cell line (HeLa), or neuroblastoma cell lines.

Evaluation of Antimetastatic Effects

There is no information available in the reviewed scientific literature concerning the evaluation of potential antimetastatic effects of this compound.

Anti-inflammatory and Analgesic Research

While direct research on the anti-inflammatory and analgesic properties of this compound is limited in publicly available literature, studies on structurally related compounds, such as other hydroxyacetophenone derivatives, provide valuable insights. Compounds containing a p-hydroxyacetophenone scaffold have been noted for their anti-inflammatory and antinociceptive activities. chemscene.com Similarly, derivatives of 3-hydroxy-pyridine-4-one are recognized for their analgesic and anti-inflammatory effects, which are thought to be linked to their iron-chelating properties. medchemexpress.com

The inflammatory process involves a complex cascade of cellular responses and signaling molecules. mdpi.com Research on chalcones, which share a core structural motif with acetophenones, has demonstrated significant anti-inflammatory and antinociceptive effects in animal models. nih.gov For instance, a rigid 3,4-dihydroxychalcone (B600350) (RDHC) was shown to produce significant analgesia in both the early (neurogenic) and late (inflammatory) phases of the formalin test, with a more pronounced effect in the inflammatory phase. nih.gov This suggests that compounds with similar phenolic and ketone structures may interfere with inflammatory pathways. The anti-inflammatory mechanisms of related phenylpropanoid compounds have been linked to the inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 production by suppressing the activation of key signaling pathways like NF-κB and MAPK. nih.govmdpi.com

Antioxidant Activity Evaluation

The antioxidant potential of a chemical compound is its ability to neutralize reactive oxygen species (ROS), which are implicated in a wide range of diseases. This is commonly evaluated through various in vitro assays that measure different aspects of antioxidant action, such as radical scavenging and reducing power.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to assess the free-radical scavenging ability of a compound. nih.gov The DPPH radical is a stable free radical that shows a strong absorbance at approximately 517 nm; this absorbance decreases when the radical is neutralized by an antioxidant. nih.govnih.gov The activity is often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. nih.govresearchgate.net

Specific DPPH scavenging data for this compound is not extensively documented. However, the antioxidant activity of phenolic compounds, particularly those with hydroxyl groups, is well-established. mdpi.com Studies on related acetophenone derivatives have shown notable antioxidant activity. For example, 3,5-diprenyl-4-hydroxyacetophenone, isolated from Ageratina pazcuarensis, demonstrated a potent scavenger effect against the DPPH radical. mdpi.com Similarly, chalcones derived from 2-hydroxyacetophenone (B1195853) have been evaluated for their antioxidant capacity, with some derivatives showing significant activity. sciensage.info The presence of the hydroxyl group on the phenyl ring of this compound suggests it may possess radical scavenging capabilities.

Table 1: DPPH Radical Scavenging Activity of Structurally Related Compounds

CompoundSource/TypeDPPH Scavenging Activity (IC50)Reference
3,5-Diprenyl-4-hydroxyacetophenoneIsolated from Ageratina pazcuarensis26.00 ± 0.37 µg/mL mdpi.com
Gallic Acid HydratePhenolic Acid Standard1.03 ± 0.25 μg/mL nih.gov
(+)-Catechin HydrateFlavonoid Standard3.12 ± 0.51 μg/mL nih.gov
Vernonia amygdalina (Methanol Extract)Plant Extract94.92 μg/mL nih.gov

Reducing power assays, such as the Ferric Reducing Antioxidant Power (FRAP) assay, measure the ability of a compound to donate an electron and reduce an oxidant. mdpi.com In the FRAP assay, a potential antioxidant reduces a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which results in the formation of an intense blue-colored complex that can be measured spectrophotometrically. nih.govnih.gov This assay is straightforward and provides a direct measure of the total antioxidant capacity of a sample. mdpi.comsigmaaldrich.com

Enzyme and Receptor Modulation Studies

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic gene regulation by removing acetyl groups from lysine (B10760008) residues on histone proteins. nih.govabcam.com The inhibition of HDACs can lead to histone hyperacetylation, altering chromatin structure and gene expression, which has made them important targets for therapeutic intervention in diseases like cancer and inflammatory disorders. abcam.comnih.govbmglabtech.com HDAC inhibitor screening assays are typically fluorescence-based, measuring the activity of HDAC enzymes on a substrate in the presence of potential inhibitory compounds. bmglabtech.comcaymanchem.com

There are no specific studies reporting the screening of this compound for HDAC inhibitory activity. However, research into novel HDAC inhibitors has explored a wide variety of chemical scaffolds. Notably, some inhibitors feature a ketone-like zinc-binding group (ZBG), which is a structural element present in this compound. nih.gov For example, naturally occurring cyclopeptide HDAC inhibitors with an aliphatic linker and a ketone ZBG have shown selectivity for class I HDACs. nih.gov This structural similarity suggests that hydroxyl ketone-based compounds could be a potential area for future investigation into new HDAC inhibitors.

Kinases and proteases are critical enzyme families involved in cell signaling, proliferation, and survival, making them key targets in drug discovery. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov Inhibition of VEGFR2 is a well-established anti-cancer strategy, and numerous small-molecule inhibitors targeting its kinase activity have been developed. selleckchem.comsigmaaldrich.com

The Src family of tyrosine kinases , including Src, Yes, and Lck, are non-receptor tyrosine kinases that regulate a multitude of cellular processes like cell growth, differentiation, and migration. nih.gov Selective inhibitors of Src family kinases are valuable tools for dissecting signaling pathways and as potential therapeutics. nih.govsigmaaldrich.comselleckchem.com

Proteases are enzymes that catalyze the breakdown of proteins and are involved in numerous physiological and pathological processes. nih.gov Their dysregulation is linked to a variety of diseases, making protease inhibition a significant therapeutic strategy.

Currently, there is no published research demonstrating the inhibitory activity of this compound against VEGFR2, Src, Yes, Lck, or other proteases. The development of inhibitors for these targets often involves complex molecular scaffolds designed to fit specifically into the enzyme's active site. For example, known VEGFR-2 inhibitors include complex quinolyloxyphenyl-urea compounds and other heterocyclic structures. sigmaaldrich.com Similarly, potent Src inhibitors often feature quinazolinamine or related nitrogen-containing ring systems. sigmaaldrich.comselleckchem.com

Table 2: Examples of Kinase Inhibitors and Their Targets

InhibitorTarget Kinase(s)Reported IC50Reference
Ki8751VEGFR-20.9 nM (cell-based) sigmaaldrich.com
ApatinibVEGFR-2, Ret, c-Kit, c-Src1 nM (VEGFR-2) nih.gov
Src Inhibitor-1Src, Lck44 nM (Src), 88 nM (Lck) sigmaaldrich.comselleckchem.com
SU6656Src family kinasesSelective for Src family nih.gov

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

Chalcone (B49325) derivatives have been identified as effective inhibitors of inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.com These enzymes are key to the production of prostaglandins (B1171923) and leukotrienes, which are mediators of inflammation. nih.gov The inhibition of these pathways is a major strategy for anti-inflammatory therapies. nih.govfrontiersin.org

Studies have shown that chalcones can suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophage cells. frontiersin.org For instance, 2',5'-dihydroxy-4-chloro-chalcone demonstrated a notable inhibitory effect on hind-paw edema induced by polymyxin (B74138) B in mice, suggesting its anti-inflammatory action is mediated by suppressing the release of chemical mediators from mast cells and neutrophils. nih.gov The anti-inflammatory properties are often linked to the antioxidant capacity of these phenolic compounds, which can mitigate oxidative stress associated with inflammatory responses. mdpi.com Some chalcone analogues have been shown to exert their anti-inflammatory effects by regulating the NF-κB and JNK signaling pathways. rsc.org

Interactive Table: COX/LOX Inhibitory Activity of Chalcone Derivatives

Compound Target Activity/Potency (IC₅₀) Source
Thioxo-4-Br-phenyl-derivative 4g COX-2 62 µM researchgate.net
Oxo-4-Br-phenyl-derivative 4g COX-2 78 µM researchgate.net
4-methoxy-phenyl derivative 4f LOX 3.6 µM researchgate.net

Exploration of Other Biological Effects

Anti-HIV Activity

Derivatives of this compound have shown potential as anti-HIV agents. Chalcones, in particular, have been reported to target several viral enzymes crucial for HIV replication, including HIV-1 integrase and protease. nih.gov Inhibition of the HIV-1 protease prevents the maturation of viral particles, rendering them non-infectious. nih.gov

For example, a cyclohexenyl chalcone derivative, panduratin (B12320070) A, and other related compounds have exhibited potent anti-HIV-1 protease activity. nih.gov Another study highlighted a chalcone derivative, 2-Methoxy-3-methyl-4,6-dihydroxy-5-(3'-hydroxy)cinnamoylbenzaldehyde, which demonstrated significant anti-HIV activity with an EC₅₀ value of 0.022 µg/mL. nih.gov Thienopyrimidinone derivatives have also been investigated, with some showing inhibitory activity against HIV-1 integrase. mdpi.com Specifically, moving a hydroxyl group from the 4-position to the 2-position on the phenyl ring was found to be critical for improved activity. mdpi.com

Interactive Table: Anti-HIV Activity of Related Derivatives

Compound Target/Assay Potency (EC₅₀/IC₅₀) Source
(+/-)-6-ethyl-6-phenylpyrrolo[2,1-d] elsevierpure.comrsc.org benzoxazepin-7(6H)-one 16e HIV-1 RT IC₅₀ = 0.25 µM nih.gov
2-Methoxy-3-methyl-4,6-dihydroxy-5-(3'-hydroxy)cinnamoylbenzaldehyde (12) HIV replication in H9 cells EC₅₀ = 0.022 µg/mL nih.gov
Lawinal (6) HIV replication in H9 cells EC₅₀ = 2.30 µg/mL nih.gov

Antimalarial and Antileishmanial Properties

The scaffold of this compound is found in compounds with significant antimalarial and antileishmanial activities. Chloroquine (B1663885), a well-known antimalarial, features a 4-aminoquinoline (B48711) core, which is critical for its activity, primarily through the inhibition of β-hematin formation in the malaria parasite. nih.gov Derivatives that modify the side chains of chloroquine have been developed to overcome resistance. nih.gov

Chalcones have also emerged as potent agents against protozoan parasites. Oxygenated chalcones, such as licochalcone A, have been shown to possess both antimalarial and antileishmanial properties by altering the mitochondrial function of the parasites. nih.gov Studies on new oxygenated chalcones confirmed their ability to inhibit the in-vitro growth of Leishmania major promastigotes and Leishmania donovani amastigotes and reduce parasite load in infected hamsters. nih.gov Certain chalcone derivatives have been identified as inhibitors of Leishmania infantum arginase, an enzyme crucial for the parasite's survival. nih.gov

Interactive Table: Antimalarial and Antileishmanial Activity of Related Derivatives

Compound Organism Activity/Potency (IC₅₀) Source
Artesunate-3-Chloro-4(4-chlorophenoxy) aniline (B41778) (ATSA) P. falciparum (3D7) 11.47 ng/ml nih.gov
Artesunate-3-Chloro-4(4-chlorophenoxy) aniline (ATSA) P. falciparum (W2) 1.45 ng/ml nih.gov
Chalcone LC39 L. infantum amastigotes 0.23 µM nih.gov

Antitubercular Activity

Derivatives of this compound have demonstrated significant potential in the development of new antitubercular agents. Tuberculosis remains a major global health issue, and drug-resistant strains of Mycobacterium tuberculosis necessitate the discovery of novel therapeutics. ekb.eg Chalcones have been a focus of this research due to their reported antimycobacterial activities. nih.gov

A series of chalcone analogues with hydroxy and chloro substitutions were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. elsevierpure.com Analogues bearing fluorine and methoxy (B1213986) groups showed activity greater than the standard drug pyrazinamide. elsevierpure.com For instance, 1-(2-hydroxyphenyl)-3-(3-chlorophenyl)-2-propen-1-one exhibited a minimum inhibitory concentration (MIC) of 20.3 µM. nih.gov The presence of a hydrophobic substituent on one aromatic ring and a hydrogen-bonding group on the other was found to enhance anti-TB activity. nih.gov

Interactive Table: Antitubercular Activity of Chalcone Derivatives

Compound Strain Potency (MIC) Source
Analogue 3 (para-fluoro) M. tuberculosis H37Rv 14 ± 0.11 µM elsevierpure.com
Analogue 11 (meta-methoxy) M. tuberculosis H37Rv 14 ± 0.17 µM elsevierpure.com
1-(2-hydroxyphenyl)-3-(3-chlorophenyl)-2-propen-1-one (22) M. tuberculosis H37Rv 20.3 µM nih.gov
1-(furan-2-yl)-3-phenyl-2-propen-1-one (51) M. tuberculosis H37Rv 19.2 µM nih.gov

Antihyperglycemic Effects

The management of type 2 diabetes mellitus often involves the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. rsc.org Chalcone derivatives have been identified as potent inhibitors of these enzymes, making them promising candidates for antihyperglycemic drugs. frontiersin.orgrsc.org The inhibition of α-glucosidase delays carbohydrate digestion and glucose absorption, thereby controlling postprandial hyperglycemia. nih.gov

Studies have shown that chalcones with specific substitution patterns, such as hydroxy groups on both aromatic rings, exhibit strong inhibitory activity against α-glucosidase. rsc.org For example, a chalcone amide derivative, L4, showed better α-glucosidase inhibitory activity (IC₅₀ = 8.28 µM) than the standard drug acarbose. nih.gov Another study found that a sulfonamide chalcone derivative was a potent α-glucosidase inhibitor with an IC₅₀ value of 0.4 µM. nih.gov The presence of chloro substituents along with a hydroxy group on the chalcone scaffold has also been shown to result in strong α-glucosidase inhibition. rsc.org

Interactive Table: α-Glucosidase Inhibitory Activity of Chalcone Derivatives | Compound | Potency (IC₅₀) | Source | |---|---|---|---| | (E)-3-(3,5-dichloro-2-hydroxyphenyl)-1-(p-tolyl)prop-2-en-1-one (6) | 1.19 ± 0.19 µM | researchgate.net | | Chalcone amide (L4) | 8.28 µM | nih.gov | | 4'-(p-Toluenesulfonamide)-3,4-dihydroxy chalcone (20) | 0.4 µM | nih.gov | | Chalcone 1 | 840 ± 2.50 µM | frontiersin.org |

Applications as Fluorescent Probes for Biological Entities

Derivatives of this compound, particularly chalcones, have been developed as fluorescent chemosensors for the detection of various ions and biological molecules. researchgate.netresearchgate.net The photophysical properties of these compounds can be tuned by introducing different functional groups, making them sensitive and selective for specific analytes. nih.gov

For example, chalcone derivatives have been designed as "turn on" or "turn off" fluorescent sensors for metal ions like Fe³⁺ and Cu²⁺. researchgate.netnih.gov The binding of the metal ion to the chalcone structure leads to a change in its fluorescence intensity, allowing for quantitative detection. nih.gov Some 2-hydroxy chalcone analogues have been studied for their ability to detect Al³⁺ ions, where chelation with the metal forms a rigid structure that enhances fluorescence. mdpi.com Furthermore, chalcone-based sensors have been developed for the detection of anions like cyanide, where the reaction with the sensor triggers a fluorescent response. researchgate.net

Interactive Table: Chalcone Derivatives as Fluorescent Probes

Probe/Compound Analyte Detected Sensing Mechanism Source
Chalcone (DHPO) Fe³⁺ Turn on/off switch nih.gov
Chalcone-DPA systems Cu²⁺ Fluorescence quenching researchgate.net
2-Hydroxy chalcone analogue Al³⁺ Chelation-enhanced fluorescence mdpi.com

Investigation into the Biological Mechanisms of this compound Remains Largely Undocumented

Despite its well-defined chemical structure and availability as a research chemical, a comprehensive review of scientific literature reveals a significant gap in the understanding of the biological activity and pharmacological mechanisms of this compound. Extensive searches of scholarly databases have not yielded specific studies detailing its interactions with biological targets, its influence on cellular signaling pathways, or its mode of action at a molecular level.

The compound, a substituted acetophenone, is primarily documented in the context of chemical synthesis, where it serves as an intermediate for creating more complex molecules. While research exists on the biological activities of structurally related compounds, such as other hydroxylated or chlorinated acetophenones, this information cannot be directly extrapolated to this compound. For instance, various substituted acetophenones have been investigated for their potential as tyrosinase inhibitors or for their antimicrobial properties. However, specific inhibitory constants (K_i, IC_50), receptor binding affinities, or detailed mechanistic studies for this compound are absent in the current body of scientific literature.

Consequently, the creation of detailed data tables or an in-depth discussion on its pharmacological screening and mechanisms of action, as per the requested outline, is not feasible based on the available evidence. Further primary research, including in vitro screening against a panel of enzymes and receptors, as well as cell-based assays, would be necessary to elucidate the biological and pharmacological profile of this specific compound.

Environmental Fate and Ecotoxicological Investigations

Degradation Pathways in Environmental Compartments

Detailed studies on the degradation of 1-(4-Chloro-3-hydroxyphenyl)ethanone through hydrolysis, photolysis, or biotransformation are not available in the reviewed scientific literature. Therefore, a quantitative assessment of its persistence and transformation in the environment cannot be provided at this time.

No specific experimental data on the hydrolysis of this compound under various pH and temperature conditions were found.

Information regarding the direct or indirect photolysis of this compound in aqueous or atmospheric conditions is not available in the searched scientific databases.

No studies detailing the biotransformation or metabolism of this compound by microorganisms in soil, sediment, or water were identified.

Assessment of Bioaccumulation Potential

There is no available research that assesses the bioaccumulation potential of this compound in aquatic or terrestrial organisms. Therefore, its potential to magnify in food chains is currently unknown.

Ecotoxicological Impact Assessment of the Compound and its Transformation Products

No ecotoxicological studies investigating the impact of this compound or its potential transformation products on representative environmental species (e.g., algae, invertebrates, fish) were found.

Adsorption and Desorption Characteristics in Soil and Water

Specific data from adsorption and desorption studies of this compound in different soil and sediment types are not present in the available literature. This information is crucial for predicting its mobility and bioavailability in the environment.

Data Tables

Due to the absence of specific research findings, no data tables can be generated.

Research Applications and Broader Scientific Impact

Utilization as a Chemical Intermediate in Pharmaceutical Synthesis

1-(4-Chloro-3-hydroxyphenyl)ethanone is a valuable building block in the synthesis of pharmaceutical compounds. Its bifunctional nature, with reactive sites at the hydroxyl and keto groups, as well as the potential for substitution on the aromatic ring, allows for its incorporation into diverse molecular scaffolds.

One of the key applications of this intermediate is in the construction of heterocyclic systems, which form the core of many therapeutic agents. For instance, substituted acetophenones are crucial starting materials for the synthesis of benzofuran (B130515) derivatives. neliti.com These derivatives are known to exhibit a wide range of biological activities, including anticancer and antifungal properties. neliti.com The synthesis typically involves the reaction of an o-hydroxyacetophenone with a suitable reagent like chloroacetone (B47974) to form the benzofuran ring system. nih.gov

Furthermore, the chloro and hydroxyl substituents on the phenyl ring of this compound are critical for its role in the synthesis of selective estrogen receptor modulators (SERMs). A prominent example is Raloxifene, a drug used for the prevention and treatment of osteoporosis in postmenopausal women. chemicalbook.combeilstein-journals.org The synthesis of Raloxifene and its analogues involves the construction of a benzothiophene (B83047) core, a process that often starts from appropriately substituted phenols. chemicalbook.com The specific substitution pattern of this compound makes it a potential precursor for key intermediates in the synthesis of such complex molecules.

The table below summarizes key intermediates and the resulting pharmaceutical classes that can be synthesized using this compound as a starting material.

Starting MaterialKey IntermediateResulting Pharmaceutical Class
This compoundSubstituted BenzofuranAnticancer agents, Antifungal agents
This compoundSubstituted BenzothiopheneSelective Estrogen Receptor Modulators (SERMs)

Application in Agrochemical Development

The structural motifs present in this compound are also found in various agrochemicals, suggesting its potential as an intermediate in their synthesis. Chlorinated phenols and their derivatives are known to possess herbicidal and fungicidal properties.

For instance, the related compound 2-chloro-1-(4-hydroxyphenyl)ethanone (B1582972) is recognized as an intermediate for agrochemicals. While direct synthesis of commercial agrochemicals from this compound is not extensively documented in publicly available literature, its structural similarity to active compounds and intermediates points towards its potential in this sector. For example, 1-indanones, which can be synthesized from precursors like substituted phenylpropionic acids (obtainable from acetophenones), have shown utility as fungicides and herbicides.

Additionally, research into novel herbicides has explored compounds such as 1-alkyl-3-(alpha-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones, which have demonstrated significant herbicidal activity. The synthesis of such molecules could potentially involve intermediates derived from the structural framework of this compound. The development of new agrochemicals often involves the exploration of novel molecular scaffolds, and the reactivity of this compound makes it a candidate for the generation of libraries of potential new active ingredients.

Contribution to Fundamental Organic Chemistry and Reaction Mechanism Understanding

The synthesis of this compound itself, and its subsequent reactions, provide valuable insights into fundamental organic chemistry principles and reaction mechanisms. The most common method for its preparation is through the Friedel-Crafts acylation of 2-chlorophenol (B165306).

The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction. The mechanism involves the following key steps:

Formation of the Acylium Ion: An acyl halide (e.g., acetyl chloride) reacts with a Lewis acid catalyst (e.g., aluminum chloride) to form a highly reactive acylium ion. This ion is stabilized by resonance.

Electrophilic Attack: The electron-rich aromatic ring of the 2-chlorophenol attacks the electrophilic acylium ion. The hydroxyl group is a strong activating group, directing the incoming acyl group primarily to the para position relative to it, resulting in the 4-acylated product.

Deprotonation: A base removes a proton from the intermediate carbocation (the sigma complex), restoring the aromaticity of the ring and yielding the final product, this compound.

Studying the regioselectivity of this reaction with a substituted benzene (B151609) ring like 2-chlorophenol deepens the understanding of directing effects of different functional groups in electrophilic aromatic substitution. The interplay between the activating hydroxyl group and the deactivating but ortho-, para-directing chloro group provides a practical example for educational and research purposes in organic chemistry.

The subsequent transformations of this compound, such as nucleophilic substitution at the carbonyl group or reactions involving the hydroxyl group, further contribute to the understanding of the reactivity of multifunctional aromatic compounds.

Advancement of Drug Discovery and Development Initiatives

The utility of this compound extends into the broader landscape of drug discovery and development. Its role as a versatile intermediate allows for the generation of diverse libraries of compounds for screening against various biological targets.

A significant area of impact is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The scaffold of this compound can be elaborated through various chemical reactions to produce novel heterocyclic compounds that can be tested for kinase inhibitory activity. For instance, related chlorinated acetophenones are used in the synthesis of hydroxypyrimidine derivatives which have shown histone deacetylase (HDAC) inhibitory activity, another important target in cancer therapy. nih.gov

Moreover, the structural features of this compound are relevant to the development of antifungal agents. Research has shown that chalcone (B49325) derivatives, which can be synthesized from acetophenones, that contain a chloro-substituent exhibit potent antifungal activity. This suggests that this compound could be a valuable starting material for the synthesis of new antifungal drug candidates.

The compound's relevance in the synthesis of SERMs like Raloxifene also highlights its contribution to the development of therapies for hormone-related conditions and osteoporosis. chemicalbook.com The ability to modify the core structure of this compound allows medicinal chemists to fine-tune the pharmacological properties of the resulting molecules, leading to the discovery of new and improved therapeutic agents.

The following table presents a summary of the research findings on the biological activities of compound classes derived from or related to this compound.

Compound ClassBiological Activity
Benzofuran DerivativesAnticancer, Antifungal neliti.com
Chalcone DerivativesAntifungal
Hydroxypyrimidine DerivativesHDAC Inhibition nih.gov
Benzothiophene Derivatives (e.g., Raloxifene)Selective Estrogen Receptor Modulation chemicalbook.com

Analytical Methodologies for Research and Quality Control

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC))

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 1-(4-Chloro-3-hydroxyphenyl)ethanone, valued for its high resolution, sensitivity, and quantitative accuracy. It is the principal method for assessing purity by separating the main compound from starting materials, by-products, and degradation products. While specific, validated methods for this compound are often proprietary to manufacturers, a general approach based on reversed-phase chromatography is standard. bldpharm.comscispace.com

A typical HPLC analysis would involve a C18 stationary phase, which is effective for retaining and separating moderately polar aromatic compounds like this compound. The mobile phase generally consists of a mixture of an aqueous buffer (often with a slightly acidic pH to ensure the phenolic proton remains attached) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Elution can be performed under isocratic conditions (a constant mobile phase composition) or gradient conditions (where the composition is varied during the run) to achieve optimal separation of all components. Detection is commonly accomplished using a UV detector set at a wavelength where the aromatic system of the molecule exhibits strong absorbance. scispace.com

Ultra-High-Performance Liquid Chromatography (UPLC), a higher-resolution version of HPLC, may also be employed for more rapid and efficient separations. bldpharm.com The combination of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for both separation and identification of impurities by providing mass information for each separated peak. bldpharm.comscispace.com

Table 1: Generalized HPLC Parameters for Analysis of this compound

ParameterTypical SettingPurpose
Stationary Phase C18 (Reversed-Phase)Separation based on hydrophobicity.
Mobile Phase Acetonitrile/Methanol and Buffered WaterElution of the analyte from the column.
Detection UV SpectrophotometryQuantification and detection of the analyte.
Flow Rate 0.5 - 1.5 mL/minControls the speed of the separation.
Injection Volume 5 - 20 µLIntroduction of the sample into the system.

General Spectroscopic Quantification Methods

Spectroscopic methods are indispensable for the structural elucidation and quantification of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is used for quantitative analysis based on the Beer-Lambert law. The phenolic and acetophenone (B1666503) chromophores in the molecule result in characteristic UV absorbance maxima. A solution of the compound in a suitable solvent (like methanol or ethanol) is analyzed to determine its absorbance at a specific wavelength (λmax). This value can then be used to calculate the concentration of the compound in a sample by comparing it to a calibration curve prepared from standards of known concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily a tool for structural elucidation, Quantitative NMR (qNMR) can be used for precise concentration determination without the need for a specific analyte standard, by using a certified internal standard.

¹H NMR: The proton NMR spectrum would provide key information for identification. Expected signals would include a singlet for the acetyl (–COCH₃) protons, distinct signals in the aromatic region for the three protons on the phenyl ring, and a singlet for the phenolic hydroxyl (–OH) proton.

¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule, showing distinct signals for the carbonyl carbon, the acetyl methyl carbon, and the six carbons of the benzene (B151609) ring.

Mass Spectrometry (MS): When coupled with a chromatographic inlet (like GC-MS or LC-MS), mass spectrometry is a powerful tool for both identification and quantification. In electron ionization (EI) mode, this compound would produce a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is also characteristic; for aromatic ketones, common fragmentation includes the loss of the methyl radical (M-15) to form a resonance-stabilized acylium ion, followed by the loss of carbon monoxide (CO). miamioh.edu This fragmentation is key to confirming the structure.

Methods for Purity Assessment and Characterization

The identity and purity of this compound are established using a combination of physical property measurements and spectroscopic analysis. Commercial suppliers typically report a purity of ≥98%. chemscene.comfishersci.com

Melting Point: The melting point is a fundamental physical property used as an initial indicator of purity. A sharp and defined melting range suggests a high degree of purity, whereas a broad melting range often indicates the presence of impurities. For the related isomer, 1-(3-chloro-4-hydroxyphenyl)ethanone, melting points are reported in the range of 86-89 °C. guidechem.com

Spectroscopic Characterization: The comprehensive characterization of the compound relies on a combination of spectroscopic methods to confirm its molecular structure.

Infrared (IR) Spectroscopy: An IR spectrum would confirm the presence of key functional groups. Characteristic absorption bands would be observed for the carbonyl (C=O) stretch of the ketone (typically around 1670-1690 cm⁻¹) and a broad band for the hydroxyl (O-H) stretch of the phenol (B47542) (around 3200-3600 cm⁻¹).

NMR Spectroscopy: As detailed previously, ¹H and ¹³C NMR are crucial for confirming the precise arrangement of atoms and the isomeric purity of the compound. bldpharm.com

Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula (C₈H₇ClO₂).

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and other elements in the compound, which can be compared against the calculated values from its molecular formula to support its identity and purity.

Table 2: Physicochemical and Characterization Data for this compound

PropertyValueReference(s)
CAS Number 61124-56-9 chemscene.comechemi.com
Molecular Formula C₈H₇ClO₂ chemscene.com
Molecular Weight 170.59 g/mol chemscene.com
Purity (Typical) ≥98% chemscene.comfishersci.com
Physical Form Solid sigmaaldrich.com
InChI Key ZJRFCVYGGNITQR-UHFFFAOYSA-N sigmaaldrich.com

Conclusion and Future Perspectives

Synthesis of Major Research Findings and Their Implications

Research surrounding 1-(4-Chloro-3-hydroxyphenyl)ethanone and its isomers has established their fundamental importance as precursors in organic synthesis. Chlorinated acetophenones are widely recognized as key intermediates in the manufacturing of active pharmaceutical ingredients (APIs). nih.gov The structural features of this compound, namely the ketone, phenol (B47542), and chloro functional groups, provide multiple reactive sites for a variety of chemical transformations. cymitquimica.com

The primary implication of existing research is the compound's role as a foundational scaffold. For instance, a reference in the Journal of Medicinal Chemistry points to its use in synthetic protocols, underscoring its relevance in the development of new chemical entities. chemsynthesis.com Its isomers and related structures, such as 2-chloro-1-(3-hydroxyphenyl)ethanone and 2-chloro-1-(4-hydroxyphenyl)ethanone (B1582972), have been synthesized and their crystal structures analyzed, providing insight into the reactivity and physical properties of this class of compounds. nih.gov These related compounds are known to be valuable for preparing diverse classes of compounds due to their high reactivity. nih.gov Furthermore, derivatives of similar hydroxyacetophenones have been explored for a range of biological activities, including the development of inhibitors for enzymes like Cytochrome P450 (CYP450). niscpr.res.in This suggests that this compound can serve as a starting material for molecules with targeted biological functions.

Remaining Challenges and Unexplored Avenues for Research

Despite its utility as a synthetic intermediate, dedicated research focusing exclusively on the properties and applications of this compound is limited. A significant challenge is the current lack of a comprehensive body of literature detailing its specific biological activities or material properties. The majority of available information is contextual, derived from studies on analogous compounds or its inclusion in chemical supplier catalogs. bldpharm.comchemscene.com

A major unexplored avenue is the systematic evaluation of its own biological profile. While it serves as a building block for bioactive molecules, its intrinsic activity as an antimicrobial, antioxidant, or enzyme inhibitor remains largely uninvestigated. The reactivity of its chloro and hydroxyl groups has been noted, but a detailed study of its coordination chemistry with various metals, which could lead to novel catalysts or materials, is absent. cymitquimica.com Furthermore, the full range of complex derivatives that can be synthesized from this starting material has not been systematically explored and reported in publicly accessible literature.

Proposed Future Research Directions (e.g., Advanced Material Applications, Novel Biological Targets)

Future research should be directed towards unlocking the untapped potential of this compound beyond its current role as a simple building block.

Advanced Material Applications: The phenolic and ketone moieties present opportunities for polymerization and incorporation into novel polymer backbones. Research could be directed towards synthesizing polyesters or polyethers with enhanced thermal stability or specific functionalities derived from the chloro-substituent. Its structure could also be a precursor for the development of photosensitive materials or liquid crystals, areas that remain entirely unexplored for this compound. The synthesis of 1,1,1-tris(4-hydroxyphenyl)ethane (B1294721) (THPE) from related hydroxyacetophenones for use as a branching agent in polymers like polycarbonates and epoxies demonstrates a potential pathway for creating high-performance materials. google.comgoogle.com

Novel Biological Targets: A critical area for future investigation is the exploration of its derivatives as targeted therapeutic agents. Based on research into related compounds, several avenues are promising:

Enzyme Inhibitors: Following the example of azo dyes derived from similar acetophenones that show inhibitory activity against CYP450 enzymes, derivatives of this compound should be synthesized and screened against this and other enzyme families. niscpr.res.in

Anticancer Agents: The acetophenone (B1666503) scaffold is present in various compounds with demonstrated anticancer activity. A systematic medicinal chemistry campaign to create a library of derivatives (e.g., chalcones, pyrazolines, hydrazones) for screening against various cancer cell lines could yield potent new drug leads. niscpr.res.in

Antimicrobial Agents: Given that related chloro-phenolic compounds have shown antibacterial activity, it is logical to test this compound and its derivatives against a panel of pathogenic bacteria and fungi.

Potential for Translational Research and Industrial Applications

The commercial availability of this compound from multiple chemical suppliers indicates an existing demand within the research and development sectors of the chemical and pharmaceutical industries. bldpharm.com Its primary industrial application is as an intermediate in custom synthesis and process optimization for creating more complex, high-value molecules. chemscene.com

The potential for translational research is significant. If future studies identify potent biological activity in its derivatives, this could translate into valuable intellectual property and the development of new therapeutic drugs. Patents have been filed for preparation methods of complex polymers using building blocks derived from hydroxyacetophenones, highlighting the industrial interest in this class of compounds. google.com The market for related compounds like 4-Hydroxyacetophenone is established, with applications in pharmaceuticals and as a precursor for other chemicals. 24marketreports.compharmacompass.com This provides a clear precedent for the potential commercial trajectory of this compound, should dedicated research uncover novel, high-value applications. The key to unlocking this potential lies in focused research efforts to move beyond its current status as a simple catalog chemical to a well-characterized molecule with proven utility in advanced applications.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Chloro-3-hydroxyphenyl)ethanone, and how can reaction conditions be optimized?

A common method involves Friedel-Crafts acylation or alkylation of substituted phenolic precursors. For example, a similar compound was synthesized by refluxing 4-hydroxyacetophenone with a benzyl chloride derivative in ethanol using anhydrous K₂CO₃ as a base . Key optimizations include monitoring reaction progress via TLC or colorimetric changes, controlling stoichiometric ratios (e.g., 1:1.2 molar ratio of substrate to reagent), and recrystallization in ethanol for purification. Solvent selection (e.g., ethanol vs. DMF) and catalyst loading (e.g., AlCl₃ for acylation) significantly impact yield.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1680–1720 cm⁻¹, hydroxyl at ~3200–3600 cm⁻¹) .
  • NMR : ¹H NMR reveals aromatic proton splitting patterns (e.g., para-substituted Cl and OH groups) and methyl ketone signals (δ ~2.5 ppm for CH₃). ¹³C NMR confirms carbonyl (δ ~200 ppm) and aromatic carbons .
  • Mass Spectrometry : Electron ionization (EI-MS) provides molecular ion peaks and fragmentation patterns (e.g., loss of Cl or COCH₃ groups) .

Q. How should hazardous waste generated during synthesis be managed?

Post-reaction waste containing halogenated byproducts must be segregated, stored in labeled containers, and disposed via certified chemical waste handlers. Neutralization of acidic/basic residues is required before disposal .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model molecular orbitals, electrostatic potentials, and thermochemical properties. For example, exact-exchange functionals improve accuracy in predicting bond dissociation energies (e.g., C-Cl or O-H bonds) and ionization potentials, with deviations <3 kcal/mol from experimental data . Software like Gaussian or ORCA can simulate UV-Vis spectra by optimizing ground- and excited-state geometries.

Q. What challenges arise in crystallographic refinement of this compound derivatives?

SHELX programs are widely used for small-molecule refinement. Challenges include:

  • Handling twinned crystals or weak diffraction data, which require iterative cycles of SHELXL refinement with restraints on bond lengths/angles .
  • Resolving disorder in substituents (e.g., Cl or OH groups) using PART instructions and occupancy factor adjustments .
  • Validating hydrogen bonding networks via PLATON or Mercury visualization tools.

Q. How can contradictions in reported thermodynamic data (e.g., boiling points) be resolved?

Q. What role do substituents (Cl, OH) play in the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing Cl group directs electrophilic substitution to the meta position, while the hydroxyl group facilitates nucleophilic reactions (e.g., Williamson ether synthesis). In Suzuki-Miyaura coupling, the Cl substituent can act as a leaving group in the presence of Pd catalysts . Substituent effects are quantified via Hammett σ constants (σₚ-Cl = +0.23, σₘ-OH = +0.12) to predict reaction rates.

Methodological Guidance

  • Synthesis Optimization : Use Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst .
  • Crystallography : Employ twin refinement in SHELXL for low-symmetry space groups and validate with R-factor convergence (<0.05) .
  • Computational Validation : Compare DFT results with experimental IR/NMR data to refine basis set choices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.